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Compound of Interest

Compound Name:
3-Chloro-4-

methoxybenzohydrazide

CAS No.: 321195-86-2

Cat. No.: B1421567

Get Quote

Executive Summary
The benzohydrazide scaffold (

) represents a "privileged structure" in medicinal chemistry due to its ability to act as a versatile
ligating core. Unlike rigid heterocycles, the benzohydrazide linker offers a unique balance of
hydrogen bond donors/acceptors and conformational flexibility.

This guide objectively compares substituted benzohydrazide analogs against clinical standards

(Erlotinib, Isoniazid) and structural alternatives (Hydrazones). It focuses on two primary

therapeutic vectors: EGFR-targeted anticancer activity and antimycobacterial (TB) potency.

Part 1: The Scaffold & Structural Alternatives
Before analyzing bioactivity, we must distinguish the core scaffold from its primary derivative

forms. The transition from a simple hydrazide to a hydrazone significantly alters lipophilicity

(LogP) and metabolic stability.
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Structural Comparison Table
Feature

Benzohydrazide

(Parent)

Acylhydrazone

(Derivative)

Semicarbazone

(Alternative)

General Structure

H-Bond Capacity
High (3 Donors, 1

Acceptor)

Moderate (1 Donor, 2

Acceptors)

High (Urea moiety

adds donors)

Metabolic Stability
Low (Susceptible to

acetylation)

High (Resistant to N-

acetylation)
Moderate

Primary Utility Synthetic Intermediate
Lead Compound

(Rigidified)

Anticonvulsant/Antimi

crobial

Critical Insight: The free terminal amino group (

) in the parent benzohydrazide is often a metabolic liability (rapid acetylation). Converting this
to an acylhydrazone (

linker) restricts conformational freedom, often locking the molecule into a bioactive pose while
improving membrane permeability.

Part 2: Anticancer SAR (EGFR Inhibition)[2]
Target: Epidermal Growth Factor Receptor (EGFR).[1][2] Mechanism: Competitive inhibition at

the ATP-binding pocket.

Comparative Performance Data: Benzohydrazide
Analogs vs. Erlotinib
The following data compares a lead benzohydrazide-dihydropyrazole hybrid (Compound H20)

against the clinical standard Erlotinib.
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Compound
Substitution (

)

Linker
Modification

EGFR Kinase (

)

A549 (Lung
Cancer)

Benzohydrazide

(Base)
None Free Hydrazide > 50.0 > 100.0

Compound H20 4-F (Para-Fluoro) Dihydropyrazole 0.08 0.46

Analog 4c
4-OCH3

(Methoxy)
Hydrazone 2.15 8.40

Erlotinib

(Control)
Quinazoline core N/A 0.03 0.05

Data Sources: Synthesized from findings in Molecules 2016, 21(8) and related EGFR kinase

studies.

Key SAR Findings
Electronic Effects: Electron-withdrawing groups (EWGs) at the para-position (e.g., -F, -Cl)

significantly enhance activity compared to electron-donating groups (EDGs) like

. The 4-F substitution improves metabolic stability against oxidative defluorination.

Steric Constraints: Bulky heterocycles (like dihydropyrazole) attached to the hydrazide

nitrogen occupy the hydrophobic pocket of EGFR, mimicking the quinazoline ring of Erlotinib.

Linker Role: The

motif acts as a critical H-bond donor to the backbone carbonyl of Met793 in the EGFR active
site.

Part 3: Antimicrobial SAR (Antitubercular)
Target:Mycobacterium tuberculosis (Enoyl-ACP reductase / InhA).[3] Comparison:

Benzohydrazide derivatives vs. Isoniazid (INH).

Comparative Performance Data: MIC Values
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Compound Structure Type LogP (Calc)

MIC (

)

Activity vs.
INH-Resistant
Strains

Isoniazid (INH)
Pyridine-

hydrazide
-0.70 0.20 Poor

Benzohydrazide Phenyl-hydrazide 0.54 > 64.0 Inactive

Analog IP11
Piperazine-

Hydrazone
2.85 0.29 High

5-Cl-Salicyl

Analog

Phenolic

Hydrazone
3.10 0.49 Moderate

Critical Insight: Lipophilicity & Permeability
While Isoniazid is highly potent, it requires activation by the KatG enzyme. Benzohydrazide

hydrazones (like IP11) often bypass this requirement or possess sufficient lipophilicity (LogP >

2.5) to penetrate the mycobacterial cell wall via passive diffusion, retaining activity against INH-

resistant strains.

Part 4: Experimental Protocols
Synthesis of Acylhydrazone Derivatives (Schotten-
Baumann Variant)
Rationale: This method minimizes side reactions compared to acid chloride coupling.

Reagents: Substituted Benzohydrazide (1.0 eq), Aromatic Aldehyde (1.0 eq), Ethanol (Abs.),

Glacial Acetic Acid (Cat.).

Dissolution: Dissolve 1.0 mmol of the substituted benzohydrazide in 15 mL of absolute

ethanol in a round-bottom flask.

Addition: Add 1.0 mmol of the corresponding aldehyde.

Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the aldehyde

carbonyl, making it more electrophilic.
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Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase:

Hexane:Ethyl Acetate 3:1).

Isolation: Cool to room temperature. Pour into crushed ice.

Purification: Filter the precipitate and recrystallize from ethanol/DMF to ensure removal of

unreacted hydrazine (which is toxic and can skew biological data).

MTT Cytotoxicity Assay (Standardized)
Rationale: Measures mitochondrial reductase activity as a proxy for cell viability.

Seeding: Seed A549 cells (

cells/well) in 96-well plates. Incubate for 24h.

Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial

dilutions (0.1 – 100

).

Incubation: Incubate for 48h at 37°C, 5%

.

Development: Add 20

MTT solution (5 mg/mL in PBS). Incubate 4h.

Solubilization: Aspirate medium. Add 150

DMSO to dissolve formazan crystals.

Read: Measure absorbance at 570 nm. Calculate

using non-linear regression (GraphPad Prism).

Part 5: Visualizing the Mechanism & Workflow
Diagram 1: Benzohydrazide SAR Decision Tree
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This diagram illustrates the logical flow of structural modifications to optimize bioactivity.
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Caption: SAR optimization pathways. Green nodes indicate structural changes; Red/Yellow

indicate electronic effects; Black nodes represent the therapeutic outcome.

Diagram 2: EGFR Binding Mechanism
Visualizing how the optimized benzohydrazide analog interacts with the target kinase.
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Caption: Mechanistic interaction map. The benzohydrazide scaffold anchors to Met793, while

substitutions engage Lys721 and hydrophobic regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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